Stannyl

描述

属性

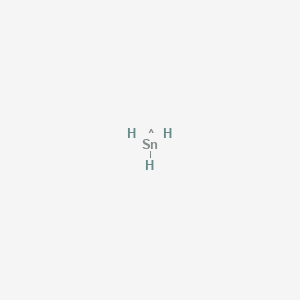

分子式 |

H3Sn |

|---|---|

分子量 |

121.73 g/mol |

InChI |

InChI=1S/Sn.3H |

InChI 键 |

WFUJPKYTFSXASN-UHFFFAOYSA-N |

SMILES |

[SnH3] |

规范 SMILES |

[SnH3] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Tributyltin Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin hydride ((C₄H₉)₃SnH), also known as TBT-H, is a versatile and powerful organotin compound widely employed in organic synthesis as a radical-based reducing agent.[1] Its efficacy in mediating a variety of chemical transformations, most notably the reduction of organic halides and the formation of carbon-carbon bonds, has solidified its role as a valuable tool in the construction of complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of tributyltin hydride, with a focus on detailed experimental protocols and quantitative data to support researchers in their practical applications.

Synthesis of Tributyltin Hydride

Tributyltin hydride can be synthesized through several routes, with the most common methods involving the reduction of tributyltin chloride or tributyltin oxide.

Experimental Protocol: Synthesis from Tributyltin Chloride

A common laboratory-scale synthesis involves the reduction of tributyltin chloride using a suitable hydride source, such as sodium borohydride or lithium aluminum hydride.[2] A detailed procedure for the reduction of tributyltin chloride is as follows:

Materials:

-

Tributyltin chloride (162 g)[4]

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride® or a similar reducing agent), 70 wt. % in toluene (87.3 ml)[4]

-

Ice-water bath

-

Anhydrous toluene

-

One-liter reaction apparatus with a stirrer, dropping funnel, and thermometer

Procedure:

-

A one-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 162 g of tributyltin chloride.[4]

-

The flask is cooled in an ice-water bath to maintain a temperature of 28-30°C.[4]

-

Over a period of 20 minutes, 87.3 ml of the sodium bis(2-methoxyethoxy)aluminum hydride solution is added dropwise to the stirred solution of tributyltin chloride, ensuring the temperature remains within the specified range.[4]

-

After the addition is complete, the reaction mixture is heated to 45-50°C for 30 minutes.[4]

-

The mixture is then cooled to room temperature and filtered to remove any solid byproducts.[4]

-

The filtrate, containing the tributyltin hydride, is then subjected to reduced pressure distillation to remove the toluene solvent.[4]

-

The resulting crude tributyltin hydride is purified by vacuum distillation, collecting the fraction boiling at 118-124°C at 5-6 mm Hg. This procedure typically yields around 137.6 g (95% of the theoretical yield) of pure tributyltin hydride.[4]

Purification: For many applications, the distilled tributyltin hydride is of sufficient purity. However, for reactions sensitive to impurities, further purification can be achieved by dissolving the hydride in diethyl ether, adding a small amount of a radical inhibitor like quinol (approximately 500 mg per 300 mL of solution), drying the solution over anhydrous sodium sulfate, filtering, evaporating the solvent, and re-distilling under a dry nitrogen atmosphere.

dot

Caption: Workflow for the synthesis of tributyltin hydride.

Properties of Tributyltin Hydride

A summary of the key physical, chemical, and spectroscopic properties of tributyltin hydride is provided in the tables below for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | (C₄H₉)₃SnH | [2] |

| Molar Mass | 291.06 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.082 g/cm³ | [2] |

| Boiling Point | 80 °C at 50 Pa (0.4 mm Hg) | [2][5] |

| Melting Point | <0 °C | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, toluene); slowly reacts with water | [2] |

| Sn-H Bond Dissociation Energy | ~78 kcal/mol | [2] |

Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | Strong ν(Sn-H) stretching vibration at approximately 1814 cm⁻¹ | [2] |

| ¹H NMR Spectroscopy | The hydride proton (Sn-H) typically appears as a broad singlet around δ 4.8 ppm, often with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. | [6] |

| ¹³C NMR Spectroscopy | The butyl carbons appear in the typical aliphatic region, with coupling to the tin atom observable. | [7] |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for tin, with major fragments corresponding to the loss of butyl groups and the hydride. | [8][9][10] |

Radical-Mediated Reactions: The Dehalogenation of Alkyl Halides

Tributyltin hydride is renowned for its ability to reduce alkyl halides to the corresponding alkanes via a free radical chain mechanism.[4][6] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or by photochemical irradiation.[11]

Reaction Mechanism

The dehalogenation reaction proceeds through a well-established radical chain mechanism involving initiation, propagation, and termination steps.

-

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) to generate two radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•).[4]

-

Propagation:

-

The tributyltin radical abstracts a halogen atom from the alkyl halide (R-X), forming a stable tributyltin halide (Bu₃SnX) and an alkyl radical (R•).[6]

-

The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the desired alkane (R-H) and regenerating the tributyltin radical, which can then participate in another cycle.[4][6]

-

-

Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Tributyltin Hydride(688-73-3) IR Spectrum [chemicalbook.com]

- 3. US5288886A - Method of preparing trialkyl-tin hydrides - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. tri-n-Butyltin hydride [webbook.nist.gov]

- 8. tri-n-Butyltin hydride [webbook.nist.gov]

- 9. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Fundamentals of the Stille Coupling Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Stille coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1][2] Discovered by John Kenneth Stille, its significance lies in its remarkable tolerance for a wide array of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[3][4][5] These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[6][7] This guide provides an in-depth examination of the core mechanistic principles of the Stille coupling reaction.

The Catalytic Cycle: A Three-Step Process

The mechanism of the Stille reaction is a catalytic cycle centered on a palladium complex.[1][4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

-

Oxidative Addition : The cycle initiates with the active 14-electron Pd(0) catalyst, often generated in situ from a Pd(0) or Pd(II) precursor.[8] This catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halogen bond.[5] This step oxidizes the palladium from Pd(0) to a 16-electron Pd(II) species.[8] The oxidative addition is typically a concerted process that initially forms a cis-palladium(II) complex, which often rapidly isomerizes to the more stable trans isomer.[6][9][10]

-

Transmetalation : This crucial step involves the transfer of an organic group (R²) from the organostannane (R²-SnR₃) to the palladium(II) complex.[3][11] The halide or pseudohalide (X) is concurrently transferred from the palladium to the tin atom, forming a stable triorganotin halide (X-SnR₃).[1] Transmetalation is frequently the rate-determining step of the entire catalytic cycle.[3][11] The mechanism of this step is complex and can vary with substrates and conditions, but often proceeds through an associative pathway where the organostannane coordinates to the palladium center, forming a transient pentavalent intermediate.[1]

-

Reductive Elimination : In the final step, the two organic groups (R¹ and R²) coupled on the palladium center are expelled as the final product (R¹-R²).[3] This process reduces the palladium from Pd(II) back to the active Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue.[5] For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium complex.[1] Therefore, the trans complex formed after transmetalation must first isomerize to the cis isomer before the final product is released.[8]

Data Presentation: Quantitative Reaction Parameters

The efficiency and outcome of the Stille coupling are governed by several quantitative factors related to the reactants. The tables below summarize these key parameters.

Table 1: Relative Migratory Aptitude of Transfer Groups (R²) from Organostannanes

The rate of the transmetalation step is highly dependent on the nature of the organic group being transferred from the tin atom. The following trend is generally observed:

| Transfer Group (R²) | Relative Transfer Rate |

| Alkynyl | > 10⁵ |

| Alkenyl (Vinyl) | ~10² |

| Aryl | ~10¹ |

| Allyl / Benzyl | ~1 |

| Alkyl | < 10⁻³ |

This ordering is crucial for designing selective couplings when the organostannane bears multiple, different organic groups.[3]

Table 2: Relative Reactivity of Organic Electrophiles (R¹-X)

The rate of oxidative addition is significantly influenced by the carbon-halogen bond strength of the electrophile.

| Leaving Group (X) | Relative Reactivity | C-X Bond Energy (kcal/mol) |

| -I | > 10³ | ~51 |

| -OTf (Triflate) | ~10² | N/A |

| -Br | ~1 | ~66 |

| -Cl | < 10⁻³ | ~81 |

Due to their high reactivity, iodides are preferred and can often be coupled selectively in the presence of bromides or chlorides.[1] Vinyl chlorides are generally not reactive enough for oxidative addition.[1]

Experimental Protocols: A Representative Procedure

This protocol provides a general methodology for the Stille coupling of an aryl bromide with a vinylstannane. Conditions may require optimization for specific substrates.

Reaction: Coupling of 1-bromo-4-nitrobenzene with tributyl(vinyl)tin.

Materials:

-

1-bromo-4-nitrobenzene (1.0 eq)

-

Tributyl(vinyl)tin (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Anhydrous, degassed toluene (to make a 0.2 M solution)

-

Anhydrous lithium chloride (3.0 eq) (Optional, but often accelerates the reaction)[6]

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, lithium chloride (if used), and the palladium catalyst.

-

Evacuate the flask and backfill with the inert gas three times.

-

Add the anhydrous, degassed toluene via syringe, followed by the organostannane.

-

Heat the reaction mixture to 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride.[5]

-

Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Diagram 1: The Catalytic Cycle of the Stille Coupling

Caption: The catalytic cycle of the Stille reaction.

Diagram 2: Logical Workflow for Stille Reaction Optimization

Caption: Workflow for optimizing Stille coupling conditions.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Stille_reaction [chemeurope.com]

- 7. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

Core Principles of Stannyl-Lithium Reagents: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the fundamental principles of stannyl-lithium reagents (R₃SnLi), a versatile class of organometallic compounds pivotal to modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details their synthesis, structure, reactivity, and applications. It places a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding and practical application of these powerful synthetic tools.

Introduction

This compound-lithium reagents are highly reactive organometallic species characterized by a polar covalent bond between a tin atom and a lithium atom. This inherent polarity renders the tin atom nucleophilic, making these reagents potent synthons for the formation of carbon-tin (C-Sn) and tin-metal bonds. Their utility in organic synthesis is expansive, serving as precursors to a wide array of organostannanes which are crucial intermediates in cross-coupling reactions, such as the Stille coupling.[1] Furthermore, their nucleophilic nature allows for direct addition to various electrophiles, enabling the construction of complex molecular architectures.[2]

Historically, the preparation of this compound-lithium reagents has been hampered by issues of low yields, poor stability, and the formation of toxic byproducts.[3] However, recent advancements, particularly the development of polycyclic aromatic hydrocarbon (PAH)-catalyzed methods, have largely overcome these limitations, providing access to high-purity, stable solutions of this compound-lithium reagents in quantitative yields.[3][4][5] This breakthrough has reinvigorated interest in their chemistry and expanded their synthetic utility.

This guide will systematically cover the synthesis of this compound-lithium reagents, delve into their structural characteristics and aggregation in solution, and provide a detailed overview of their reactivity profile with a range of electrophiles. Quantitative data on reaction yields and spectroscopic parameters are presented in tabular format for clarity and ease of comparison. Detailed experimental protocols for the preparation and key reactions of representative this compound-lithium reagents are also provided to aid in practical laboratory applications.

Synthesis of this compound-Lithium Reagents

The generation of this compound-lithium reagents can be broadly categorized into traditional methods and modern, more efficient protocols.

Traditional Synthesis Methods

Classical methods for preparing this compound-lithium reagents often involve the reaction of an organotin halide or a hexaorganoditin with lithium metal. These methods, while foundational, typically suffer from drawbacks such as the need for a large excess of lithium, long reaction times, and the formation of side products like hexaorganoditins (R₃SnSnR₃), which can accelerate the decomposition of the desired this compound-lithium reagent.[3]

Another established route is the deprotonation of a triorganotin hydride (R₃SnH) using a strong base like lithium diisopropylamide (LDA).[2] While effective, this method requires the handling of often toxic and air-sensitive tin hydrides. Transmetalation, the reaction of an organotin compound with an organolithium reagent, is also a viable but less common method for generating this compound-lithiums.[6]

Modern Synthesis: PAH-Catalyzed Lithiation

A significant advancement in the synthesis of this compound-lithium reagents is the use of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene or 4,4'-di-tert-butylbiphenyl (DTBB), as electron carriers in the reaction of an organotin precursor with lithium metal. This catalytic approach allows for the rapid and quantitative conversion of trialkyltin chlorides (R₃SnCl) or hexaalkylditins (R₃SnSnR₃) into the corresponding this compound-lithium reagent at room temperature.[3][4]

The key advantages of the PAH-catalyzed method include:

-

Quantitative Yields: The reaction proceeds to completion, maximizing the atom economy of the tin resource.[3]

-

High Purity: The formation of toxic byproducts is suppressed.[3]

-

Enhanced Stability: The resulting this compound-lithium solutions can be stored for extended periods at ambient temperature without significant decomposition.[3][5]

-

Mild Reaction Conditions: The synthesis is typically carried out at room temperature.[4]

Structure and Aggregation

In solution, organolithium compounds, including this compound-lithium reagents, are known to exist as aggregates. The degree of aggregation is influenced by factors such as the nature of the organic substituent (R), the solvent, and the presence of coordinating ligands or other lithium salts.[7][8][9] Common aggregation states include dimers, tetramers, and higher-order clusters.[10]

The aggregation state significantly impacts the reactivity of the this compound-lithium reagent. Generally, less aggregated species are more reactive. The use of polar, coordinating solvents like tetrahydrofuran (THF) or the addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down larger aggregates into smaller, more reactive species.[11]

Spectroscopic techniques, particularly multinuclear NMR (⁷Li, ¹³C, ¹¹⁹Sn), are invaluable for elucidating the solution-state structure and aggregation of this compound-lithium reagents.[10][12][13]

Reactivity and Synthetic Applications

This compound-lithium reagents are versatile nucleophiles that participate in a wide range of chemical transformations. Their reactions are typically characterized by high efficiency and, in many cases, excellent stereoselectivity.

Transmetalation

This compound-lithium reagents readily undergo transmetalation with a variety of metal halides to generate other organometallic species. This reaction is a cornerstone for the preparation of organotin compounds containing other metals, which may exhibit unique reactivity profiles.[6]

Nucleophilic Addition to Carbonyl Compounds

This compound-lithium reagents add to aldehydes and ketones to form α-hydroxy-organostannanes.[14][15] These adducts can be further functionalized, making this a valuable method for carbon-carbon bond formation.

Conjugate Addition to α,β-Unsaturated Systems

In the presence of a copper(I) catalyst, this compound-lithium reagents can undergo conjugate (1,4-) addition to α,β-unsaturated ketones and esters.[16][17] This reaction is a powerful tool for the stereoselective formation of carbon-tin bonds at the β-position of a carbonyl system. Without the copper catalyst, 1,2-addition to the carbonyl group is often favored.[17]

Synthesis of Aryl- and Vinylstannanes

This compound-lithium reagents react efficiently with aryl and vinyl halides to produce the corresponding aryl- and vinylstannanes.[2] These products are key precursors for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and reactions of this compound-lithium reagents.

Table 1: Synthesis of this compound-Lithium Reagents via PAH-Catalysis

| Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Me₃SnCl | Naphthalene | THF | 0.5 | >95 | [4] |

| n-Bu₃SnCl | DTBB | THF | 1 | >95 | [3] |

| Ph₃SnCl | Naphthalene | THF | 1 | >95 | [4] |

| (n-Bu₃Sn)₂ | Naphthalene | THF | 0.5 | >95 | [4] |

Table 2: Spectroscopic Data for Common this compound-Lithium Reagents in THF

| Reagent | ¹¹⁹Sn NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ⁷Li NMR (δ, ppm) | Reference(s) |

| Me₃SnLi | -175 to -185 | -10 to -15 | 1.5 to 2.5 | [10][12][18] |

| n-Bu₃SnLi | -40 to -50 | ~10 (α-CH₂) | 1.0 to 2.0 | [19] |

| Ph₃SnLi | -130 to -140 | ~150 (ipso-C) | 1.0 to 2.0 | [7] |

Table 3: Reaction of this compound-Lithium Reagents with Electrophiles

| This compound-Lithium | Electrophile | Product | Yield (%) | Reference |

| n-Bu₃SnLi | Iodobenzene | n-Bu₃SnPh | 92 | [2] |

| Me₃SnLi | Benzaldehyde | Ph-CH(OH)SnMe₃ | 85 | [2] |

| n-Bu₃SnLi (with CuCN) | Cyclohexenone | 3-(n-Bu₃Sn)cyclohexanone | 90 | [16] |

| Ph₃SnLi | 1-Bromonaphthalene | 1-(Ph₃Sn)naphthalene | 88 | [2] |

Experimental Protocols

General Considerations

This compound-lithium reagents are highly air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.[20] Solvents should be freshly distilled from appropriate drying agents.

Preparation of Trimethylthis compound-lithium (Me₃SnLi) via PAH-Catalysis

Materials:

-

Trimethyltin chloride (Me₃SnCl)

-

Lithium metal (fine wire or powder)

-

Naphthalene (catalytic amount, ~5 mol%)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add lithium metal (2.2 equivalents) and naphthalene (0.05 equivalents) under a positive pressure of argon.

-

Add anhydrous THF via cannula and stir the mixture at room temperature until the solution turns dark green, indicating the formation of the lithium naphthalenide radical anion.

-

Slowly add a solution of trimethyltin chloride (1.0 equivalent) in anhydrous THF to the stirred solution at room temperature.

-

The reaction mixture will typically turn from dark green to a clear or pale yellow solution upon complete conversion. The reaction is usually complete within 30 minutes.

-

The concentration of the resulting Me₃SnLi solution can be determined by titration.

Reaction of Triphenylthis compound-lithium (Ph₃SnLi) with Benzaldehyde

Materials:

-

A solution of triphenylthis compound-lithium in THF (prepared similarly to 6.2)

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried Schlenk flask containing a solution of triphenylthis compound-lithium (1.1 equivalents) in anhydrous THF, cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF to the stirred Ph₃SnLi solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, α-(triphenylthis compound)benzyl alcohol, can be purified by column chromatography on silica gel.

Conclusion

This compound-lithium reagents are indispensable tools in the arsenal of the synthetic organic chemist. The advent of modern synthetic methods, particularly the PAH-catalyzed approach, has made these reagents more accessible, stable, and safer to handle. Their diverse reactivity, encompassing transmetalation, nucleophilic addition, and conjugate addition, provides reliable pathways for the construction of a wide variety of organostannane intermediates and complex organic molecules. This guide has provided a comprehensive overview of the core principles of this compound-lithium chemistry, supported by quantitative data and practical experimental protocols, to empower researchers in their synthetic endeavors.

References

- 1. Collection - Intramolecular Conjugate Addition of Alkenyl and Aryl Functions to Enones Initiated by LithiumâIodine Exchange - Organic Letters - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme.de [thieme.de]

- 4. This compound-Lithium: A Facile and Efficient Synthesis Facilitating Further Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Lithium - SYNFORM - Thieme Chemistry [thieme.de]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organolithium aggregation as a blueprint to construct polynuclear lithium nickelate clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. scielo.br [scielo.br]

- 11. people.uniurb.it [people.uniurb.it]

- 12. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 13. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 14. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Configurational and Conformational Effects on Tin-Lithium Exchange in α-Aminoorganostannanes by Rapid-Injection NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

Stannylenes: Carbene Analogs in Organometallic Chemistry - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stannylenes, the tin analogs of carbenes, have emerged as a fascinating and highly reactive class of compounds in organometallic chemistry. Characterized by a divalent tin center with a lone pair of electrons and a vacant p-orbital, they exhibit ambiphilic reactivity, acting as both nucleophiles and electrophiles. This dual nature, coupled with their ability to undergo oxidative addition and participate in catalytic cycles, makes them potent reagents and catalysts in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core aspects of stannylene chemistry, including their synthesis, electronic structure, and reactivity. Detailed experimental protocols for key reactions, a compilation of quantitative structural and spectroscopic data, and visualizations of important mechanistic pathways are presented to serve as a valuable resource for researchers in organometallic chemistry and drug development.

Introduction to Stannylenes: The Heavier Carbene Analogs

Stannylenes, with the general formula R₂Sn, are organotin(II) compounds that are structural and electronic analogs of carbenes (R₂C). However, a key distinction lies in their ground electronic state. Unlike typical carbenes which often have a triplet ground state, stannylenes possess a singlet ground state.[1] This is attributed to the larger energy gap between the ns and np orbitals in heavier elements like tin, which disfavors sp² hybridization and leaves the 5s electrons paired.[1] The tin atom in a stannylene is formally sp²-hybridized, featuring a lone pair in an sp² orbital and a vacant 5p orbital, which are responsible for their characteristic Lewis basic and Lewis acidic properties, respectively.[1]

The first persistent stannylene, [(Me₃Si)₂CH]₂Sn, was synthesized by Michael Lappert in 1973, opening the door to the exploration of this unique class of compounds.[1] The stability of stannylenes is highly dependent on the steric bulk of the substituents (R groups), which prevent oligomerization or polymerization. Both alkyl- and amido-substituted stannylenes have been extensively studied, showcasing a rich and diverse reaction chemistry.

Synthesis of Stannylenes

The synthesis of stannylenes typically involves the reaction of a tin(II) halide precursor with an appropriate organometallic nucleophile. The choice of reagents and reaction conditions is crucial for the successful isolation of these often highly reactive species.

Synthesis of Dialkylstannylenes

A common method for the synthesis of dialkylstannylenes involves the alkylation of tin(II) chloride (SnCl₂) with organolithium reagents. The use of bulky alkyl groups is essential for kinetic stabilization of the monomeric stannylene.

Experimental Protocol: Synthesis of Bis[bis(trimethylsilyl)methyl]tin(II) (Lappert's Stannylene)

This protocol is adapted from the seminal work of Lappert and coworkers.

Materials:

-

Anhydrous tin(II) chloride (SnCl₂)

-

Bis(trimethylsilyl)methyllithium [(Me₃Si)₂CHLi]

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous hexane

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a freshly prepared solution of bis(trimethylsilyl)methyllithium in diethyl ether is slowly added to a stirred suspension of anhydrous tin(II) chloride in diethyl ether at a low temperature (typically -78 °C).

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The solvent is removed in vacuo to yield a solid residue.

-

The residue is extracted with anhydrous hexane, and the solution is filtered to remove lithium chloride.

-

The hexane is removed from the filtrate under reduced pressure to yield the crude product.

-

The product, Sn[CH(SiMe₃)₂]₂, can be purified by sublimation or recrystallization from a minimal amount of cold hexane to afford red-orange crystals.

Synthesis of Diamidostannylenes

Diamidostannylenes are another important class of stannylenes, often synthesized by reacting SnCl₂ with lithium amides. The nitrogen atoms can donate electron density to the tin center, influencing the reactivity of the stannylene.

Experimental Protocol: Synthesis of Bis[bis(trimethylsilyl)amido]tin(II)

Materials:

-

Anhydrous tin(II) chloride (SnCl₂)

-

Lithium bis(trimethylsilyl)amide [LiN(SiMe₃)₂]

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, a solution of lithium bis(trimethylsilyl)amide in diethyl ether or THF is added dropwise to a stirred suspension of anhydrous tin(II) chloride in the same solvent at 0 °C or room temperature.

-

The reaction mixture is stirred for several hours at room temperature.

-

The solvent is removed in vacuo.

-

The residue is extracted with anhydrous hexane, and the resulting suspension is filtered to remove lithium chloride.

-

The filtrate is concentrated under reduced pressure and cooled to a low temperature (e.g., -20 °C) to induce crystallization.

-

The resulting crystals of Sn[N(SiMe₃)₂]₂ are isolated by filtration and dried under vacuum.

References

generation and characterization of stannyl radicals

An In-depth Technical Guide to the Generation and Characterization of Stannyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound radicals, particularly those derived from organotin hydrides, are pivotal intermediates in synthetic organic chemistry. Their unique ability to mediate a wide range of radical chain reactions has established them as indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, dehalogenations, and deoxygenations.[1] This guide provides a comprehensive overview of the primary methods for generating this compound radicals, details the state-of-the-art techniques for their characterization, and presents key quantitative data on their reactivity. Detailed experimental protocols and conceptual diagrams are included to furnish researchers with the practical and theoretical knowledge required to effectively utilize these reactive species.

Generation of this compound Radicals

The generation of this compound radicals (R₃Sn•) is most commonly achieved through the homolytic cleavage of a bond to the tin atom. The choice of method depends on the desired reactivity, reaction conditions, and the precursor's stability.

From Organotin Hydrides

The most prevalent method for producing this compound radicals involves the hydrogen atom abstraction from an organotin hydride, such as tributyltin hydride (Bu₃SnH) or triphenyltin hydride (Ph₃SnH).[2][3] This process is typically initiated by a radical initiator, which can be activated thermally or photochemically.

-

Thermal Initiation: Azo compounds, most notably azobisisobutyronitrile (AIBN), are frequently used. Upon heating, AIBN decomposes to form nitrogen gas and two isobutyronitrile radicals, which then abstract a hydrogen atom from the tin hydride to generate the this compound radical.[4] This initiates a radical chain reaction.[3]

-

Photochemical Initiation: Photolysis can also be used to generate the initiating radicals, offering milder reaction conditions.

The general mechanism for a radical chain reduction using an organotin hydride is a cornerstone of radical chemistry.[1][4]

Caption: Radical chain mechanism for this compound radical generation and reaction.

Photolysis of Hexaalkylditins

Direct photolysis of hexaalkylditins (R₃Sn-SnR₃) provides a clean method for generating this compound radicals without the need for a chemical initiator. The relatively weak Sn-Sn bond undergoes homolytic cleavage upon UV irradiation to yield two equivalents of the this compound radical.

Radiolysis

Exposure of organotin compounds, such as tetramethyltin (Me₄Sn) or triorganotin halides (R₃SnCl), to ⁶⁰Co γ-rays at low temperatures (e.g., 77 K) can generate a variety of organotin radicals, including R₃Sn•.[5] This method is primarily used for spectroscopic studies rather than synthetic applications.

Thermal Homolysis of Stannylenes

Certain diarylstannylenes, which are divalent tin species, can undergo thermal homolytic cleavage of a Sn-C bond at elevated temperatures to generate a this compound radical and a carbon-centered radical.[6] This method is specialized and relies on the synthesis of stable stannylene precursors.

Experimental Protocols

Protocol for a Typical Radical Dehalogenation

This protocol describes a general procedure for the reduction of an alkyl halide using tributyltin hydride and AIBN.

-

Reagents and Setup:

-

Alkyl halide (1.0 eq)

-

Tributyltin hydride (Bu₃SnH, 1.1 - 1.5 eq)

-

Azobisisobutyronitrile (AIBN, 0.1 - 0.2 eq)

-

Anhydrous, deoxygenated solvent (e.g., benzene, toluene, or THF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

Dissolve the alkyl halide and AIBN in the chosen solvent in the reaction flask.

-

Bubble nitrogen or argon through the solution for 15-30 minutes to remove dissolved oxygen.

-

Add the tributyltin hydride to the solution via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for benzene or toluene) and stir.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The primary challenge is the removal of organotin byproducts (e.g., Bu₃SnX).[2] Common methods include:

-

Partitioning: Dilute the residue with a nonpolar solvent (e.g., hexane) and wash with an aqueous KF solution. This precipitates tributyltin fluoride (Bu₃SnF), which can be removed by filtration.

-

Chromatography: Direct purification by silica gel chromatography, often with columns flushed with a base (like triethylamine) to prevent sample degradation. Fluorous tin hydrides have been developed to simplify separation through fluorous-phase extraction.[7]

-

-

Protocol for ESR Sample Preparation

This protocol is for generating and observing this compound radicals via ESR spectroscopy.

-

Radical Generation:

-

In a quartz ESR tube, combine the organotin precursor (e.g., Bu₃SnH or Me₆Sn₂) with a suitable solvent (e.g., benzene or cyclopropane).

-

Add a radical initiator if necessary (e.g., di-tert-butyl peroxide).

-

Degas the sample thoroughly by several freeze-pump-thaw cycles.

-

Seal the ESR tube under vacuum.

-

-

ESR Measurement:

-

Place the sealed tube in the ESR spectrometer cavity.

-

If using a photolytic method, irradiate the sample directly in the cavity with a UV lamp.

-

If using a thermal method, control the temperature of the cavity.

-

Record the ESR spectrum by sweeping the magnetic field at a constant microwave frequency.[8]

-

Characterization by Electron Spin Resonance (ESR) Spectroscopy

ESR (or EPR) spectroscopy is the most powerful technique for the direct detection and characterization of radical species, including this compound radicals.[9][10] It provides detailed information about the radical's electronic structure and environment.

An unpaired electron possesses a spin, which creates a magnetic moment. In an external magnetic field (B₀), this moment aligns either with or against the field, creating two energy states (Zeeman splitting). The absorption of microwave radiation can induce a transition between these states when the energy of the radiation (hν) matches the energy gap (gμBB₀).[11]

Caption: Principle of ESR: Zeeman splitting of an electron spin in a magnetic field.

The key parameters obtained from an ESR spectrum are:

-

g-factor: Anisotropic g-factors are characteristic of the radical and its environment. For this compound radicals, g-values are typically slightly greater than the free electron value (~2.0023).

-

Hyperfine Coupling (HFC): The interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (with non-zero nuclear spin) splits the ESR signal into multiple lines. For this compound radicals, coupling to the tin isotopes ¹¹⁷Sn (I=1/2, 7.6% abundance) and ¹¹⁹Sn (I=1/2, 8.6% abundance) is particularly informative, producing large and characteristic splittings.[5] The pyramidal geometry of R₃Sn• radicals is supported by these large hyperfine couplings.[5]

Quantitative ESR Data

The following table summarizes representative ESR spectroscopic data for various this compound radicals.

| Radical | g-value | a(¹¹⁹Sn) / Gauss | a(¹¹⁷Sn) / Gauss | Conditions / Source |

| Me₃Sn• | 2.016 | 1620 | 1550 | γ-irradiation of Me₄Sn at 77 K[5] |

| Et₃Sn• | 2.018 | 1450 | 1380 | γ-irradiation of Et₄Sn at 77 K[5] |

| Bu₃Sn• | 2.019 | 1350 | 1290 | γ-irradiation of Bu₄Sn at 77 K[5] |

| Ph₃Sn• | 2.009 | 1700 | 1625 | γ-irradiation of Ph₃SnH at 77 K[5] |

Reactivity and Quantitative Kinetic Data

Understanding the rates at which this compound radicals react is crucial for designing synthetic sequences.[12] Laser flash photolysis and competition experiments have been used to determine absolute rate constants for many elementary radical steps.[13]

Key Reactions

-

Atom/Group Transfer: this compound radicals readily abstract halogen atoms from alkyl and aryl halides and chalcogens from thio- and selenocarbonyl compounds (e.g., Barton-McCombie deoxygenation).[1][4]

-

Addition to Multiple Bonds: this compound radicals add to alkenes, alkynes, and carbonyls in a process known as hydrostannation.[7][14] This is a key step in many cyclization and intermolecular carbon-carbon bond-forming reactions.[15][16]

-

Cyclizations: Stannylaminyl radicals, generated from the reaction of Bu₃SnH with azides, can undergo efficient 5- and 6-exo cyclizations onto nitriles or carbonyl groups.[17][18]

Quantitative Reactivity Data

The following tables provide key quantitative data regarding the reactivity of this compound radicals.

Table 2: Absolute Rate Constants for Reactions of Tributylthis compound Radical

| Substrate | Reaction Type | k (M⁻¹s⁻¹) | Temperature (°C) | Reference |

| 2-Phenethyl bromide | Bromine Abstraction | 6.8 x 10⁷ | 80 | [19] |

| Propylene sulfide | Sulfur Abstraction | ~1.6 x 10⁶ | 80 | [19] |

| Benzyl bromide | Bromine Abstraction | ~1.0 x 10⁹ | 80 | [19] |

| Thiophenol | Hydrogen Abstraction | 6.0 x 10⁷ | 25 | [20] |

Table 3: Relevant Bond Dissociation Energies (BDEs)

| Bond | Compound | BDE (kcal/mol) | Reference |

| Bu₃Sn-H | Tributyltin hydride | 74 | [2] |

| C-I | Primary Alkyl Iodide | ~57 | [21] |

| C-Br | Primary Alkyl Bromide | ~71 | |

| C-Cl | Primary Alkyl Chloride | ~84 | |

| Sn-Sn | Hexamethylditin | ~62 |

Conclusion and Outlook

This compound radicals are highly versatile and well-understood reactive intermediates. Their generation from organotin hydrides remains a cornerstone of radical chemistry, enabling a vast array of synthetic transformations. Characterization by ESR spectroscopy has provided profound insights into their structure and electronic properties. However, the high toxicity and difficulty in removing organotin byproducts have driven significant research into developing practical alternatives, a trend often dubbed the "flight from the tyranny of tin".[22][23] The development of catalytic tin hydride procedures, polymer-bound reagents, and entirely tin-free radical sources continues to be an active and important area of research, aiming to harness the synthetic power of radical reactions in a more environmentally benign and practical manner.[2][7][24]

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 3. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Unstable intermediates. Part CXLVII. Electron spin resonance spectra of radicals in irradiated organotin compounds: the radicals R3Sn, R4Sn–, R5Sn, R3SnCl–, Ph6Sn2–, H2ĊSn(Me)2SnMe3, and H2ĊSn(Me)2Cl - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02436H [pubs.rsc.org]

- 9. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Intramolecular cyclizations of α-stannyl radicals to acylsilanes: regiospecific syntheses of five-membered cyclic silyl enol ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. organicreactions.org [organicreactions.org]

- 19. researchgate.net [researchgate.net]

- 20. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy: Full Paper PDF & Summary | Bohrium [bohrium.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Common Organostannanes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organotin compounds, or organostannanes, are a class of organometallic compounds containing at least one tin-carbon bond.[1] With a rich history dating back to the 19th century, these compounds have found diverse applications, ranging from catalysis in organic synthesis to use as stabilizers for polymers and as biocides.[1][2] For researchers in drug development, understanding the physicochemical properties, reactivity, and biological interactions of organostannanes is crucial, as these compounds exhibit significant toxicological profiles and have been explored for their therapeutic potential, including in cancer chemotherapy.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of common organostannanes, detailed experimental protocols for their synthesis and key reactions, and an examination of their interactions with biological signaling pathways.

Physical and Chemical Properties of Common Organostannanes

The properties of organostannanes are largely dictated by the nature and number of organic substituents attached to the tin atom. Generally, they are classified as tetra-, tri-, di-, and mono-organotin compounds, with the general formula RnSnX4-n. The reactivity and toxicity tend to increase with the number of organic groups, peaking with tri-organotins, and then decreasing for tetra-organotins.[4]

Physical Properties

The physical state of organostannanes at room temperature varies from volatile liquids to crystalline solids. Their solubility is generally low in water but high in organic solvents, a consequence of their lipophilic nature.[5][6] Key physical data for several common organostannanes are summarized in the tables below.

Table 1: Physical Properties of Tetra-organostannanes

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Tetramethyltin | (CH₃)₄Sn | 178.85 | Colorless liquid | 1.291 | -54 | 74-76 | Insoluble in water; soluble in organic solvents.[7][8] |

| Tetraethyltin | (C₂H₅)₄Sn | 234.96 | Colorless liquid | 1.187 | -112 | 181 | Insoluble in water; soluble in ether.[9][10][11] |

| Tetrabutyltin | (C₄H₉)₄Sn | 347.17 | Colorless to slightly yellow oily liquid | 1.057 | -97 | 127-145 (at 10 mmHg) | Insoluble in water; soluble in most organic solvents.[12][13][14] |

Table 2: Physical Properties of Tri-organostannanes

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Tributyltin Hydride | (C₄H₉)₃SnH | 291.06 | Colorless liquid | <0 | 80 (at 0.4 mmHg) | Soluble in organic solvents; reacts slowly with water.[5][6][15] |

| Trimethyltin Chloride | (CH₃)₃SnCl | 199.27 | White solid | 37-39 | 148 | Soluble in water, chloroform, and organic solvents.[16][17][18] |

| Triphenyltin Chloride | (C₆H₅)₃SnCl | 385.47 | Colorless solid | 103-108 | 240 (at 13.5 mmHg) | Dissolves in organic solvents; slowly reacts with water.[19][20][21] |

Chemical Properties and Reactivity

Organotin compounds are versatile reagents in organic synthesis. Tetra-organostannanes serve as precursors to other organotin derivatives through redistribution reactions with tin halides.[16] A key reaction for drug development and complex molecule synthesis is the Stille coupling, a palladium-catalyzed cross-coupling of an organostannane with an organic halide.[8][17] Organotin hydrides, such as tributyltin hydride, are widely used as radical-based reducing agents in organic synthesis.[5][13]

Experimental Protocols

Synthesis of Tetraethyltin (Grignard Method)

This protocol is a representative procedure for the synthesis of tetra-alkyltins via the Grignard reaction.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Absolute ether

-

Tin(IV) chloride

-

Ice

-

10% Hydrochloric acid

-

Anhydrous calcium chloride

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, place 50 g of magnesium turnings.

-

Prepare a solution of 250 g of ethyl bromide in 500 ml of absolute ether. Add a small amount of this solution (with a few drops of bromine to initiate the reaction) to the magnesium.

-

Once the Grignard reaction starts, gradually add the remaining ethyl bromide-ether solution to maintain a steady reflux.

-

After the addition is complete, continue to heat the mixture under reflux with stirring for 30 minutes.

-

Cool the flask in an ice bath and, with vigorous stirring, add 83 g of tin(IV) chloride dropwise over approximately 20 minutes.

-

Heat the mixture at reflux for 1 hour.

-

Set the condenser for distillation and remove the ether by heating with a steam bath.

-

Cool the reaction mixture in an ice bath and decompose it by the slow addition of 85 ml of ice water, followed by 400 ml of ice-cold 10% hydrochloric acid.

-

Separate the upper oily layer, which is crude tetraethyltin.

-

Wash the crude product with water, then with a dilute sodium carbonate solution, and again with water.

-

Dry the product over anhydrous calcium chloride.

-

Purify the tetraethyltin by vacuum distillation.[7]

Synthesis of Tributyltin Hydride (Reduction of Tributyltin Chloride)

This protocol describes the preparation of tributyltin hydride by the reduction of tributyltin chloride.

Materials:

-

Tributyltin chloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

4-methoxyphenol (stabilizer)

-

20% Potassium sodium tartrate solution

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Slowly add a solution of tributyltin chloride in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the mixture overnight.

-

Cool the reaction mixture in an ice bath and add a small amount of 4-methoxyphenol as a stabilizer.

-

Carefully quench the excess LiAlH₄ by the dropwise addition of water.

-

Add a 20% aqueous solution of potassium sodium tartrate to the mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain tributyltin hydride.[11]

Stille Coupling Reaction: A General Protocol

The Stille coupling is a powerful C-C bond-forming reaction utilizing organostannanes.

Materials:

-

Aryl halide (or triflate)

-

Organostannane reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Solvent (e.g., DMF, toluene, or THF)

-

Optional: Copper(I) iodide (co-catalyst), lithium chloride

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the palladium catalyst, and any solid additives like CuI or LiCl.

-

Add the degassed solvent to the flask.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Work-up often involves quenching with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate in vacuo.

Signaling Pathways and Relevance to Drug Development

The toxicity of organotin compounds is a significant consideration for any potential therapeutic application. Understanding the molecular mechanisms of their action is key to mitigating off-target effects and designing safer, more effective drugs.

Nuclear Receptor Activation

Tributyltin (TBT) and triphenyltin (TPT) have been identified as dual agonists of the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ).[5] These nuclear receptors are involved in a wide range of physiological processes, including metabolism, cell differentiation, and inflammation. The activation of PPARγ by these organotins can induce adipocyte differentiation, suggesting a potential role as "obesogens".[5] This interaction with nuclear receptors highlights a specific molecular pathway through which organostannanes can exert biological effects.

Mitochondrial Toxicity

Organotins, particularly TBT and TPT, are potent inhibitors of mitochondrial ATP synthase.[5] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in cellular ATP production and potentially triggering apoptosis. This mechanism of action is a key contributor to the general toxicity of these compounds.

Experimental Workflows

A typical workflow for the synthesis and purification of an organostannane, followed by its use in a cross-coupling reaction, is depicted below.

Conclusion

Organostannanes represent a class of compounds with significant utility in synthetic chemistry, but their handling and application require a thorough understanding of their physical, chemical, and toxicological properties. For researchers in drug development, the ability of these compounds to interact with specific biological pathways, such as nuclear receptor signaling, opens avenues for therapeutic exploration, provided that their inherent toxicity can be managed through careful molecular design. The protocols and data presented in this guide offer a foundational resource for the safe and effective use of common organostannanes in a research setting.

References

- 1. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. Trimethyltin chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Tetraethyltin - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 13. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. CN1184816A - Method for synthesizing triphenyl tin chloride - Google Patents [patents.google.com]

- 16. Tetramethyltin - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Stille Coupling [organic-chemistry.org]

- 20. tandfonline.com [tandfonline.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

The Pivotal Role of Stannyl Compounds as Intermediates in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organostannanes, or stannyl compounds, have carved a significant niche in the landscape of modern organic synthesis, serving as versatile and highly effective intermediates in a variety of powerful carbon-carbon bond-forming reactions. Their stability, functional group tolerance, and predictable reactivity have made them indispensable tools in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the core applications of this compound compounds as reaction intermediates, with a focus on the renowned Stille cross-coupling reaction and free radical-mediated processes. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to equip researchers with the practical knowledge required to effectively utilize these powerful synthetic intermediates.

Stille Cross-Coupling: A Cornerstone of C-C Bond Formation

The palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, known as the Stille reaction, stands as a testament to the synthetic utility of organotin intermediates.[1][2] Its broad substrate scope and tolerance for a wide array of functional groups have cemented its status as a go-to method for the construction of complex molecular architectures.[3][4]

The catalytic cycle of the Stille reaction is a well-understood process involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex, which is followed by the crucial transmetalation step where the organostannane transfers its organic group to the palladium center. The cycle concludes with the reductive elimination of the coupled product, regenerating the active palladium(0) catalyst.[5]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data on Stille Coupling Reactions

The efficiency of the Stille coupling is influenced by several factors, including the nature of the catalyst, ligands, solvents, and the electronic and steric properties of the coupling partners. The following tables summarize representative quantitative data, highlighting the impact of these variables on reaction yields.

Table 1: Effect of Ligands and Reaction Conditions on Stille Coupling Yields

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodoacetophenone | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 92 | [6] |

| 2 | 4-Bromobenzonitrile | Phenyltributyltin | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 12 | 97 | [7] |

| 3 | 1-Iodonaphthalene | 2-Furyltributyltin | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 6 | 85 | [2] |

| 4 | Methyl 4-bromobenzoate | (E)-1-Hexenyltributyltin | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 24 | 91 | [7] |

| 5 | 2-Bromopyridine | Thienyltributyltin | Pd(PPh₃)₄ (5) | - | THF | 65 | 48 | 78 | [2] |

Experimental Protocols for Stille Coupling

Protocol 1: General Procedure for Stille Coupling of an Aryl Bromide with an Organostannane [5]

Materials:

-

Aryl bromide (1.0 equiv)

-

Organostannane (1.1 equiv)

-

Pd(PPh₃)₄ (2-5 mol%)

-

Anhydrous toluene or DMF

-

Anhydrous, degassed reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and a magnetic stir bar.

-

Add the anhydrous solvent via syringe.

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

-

Add the organostannane via syringe and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

-

Filter the mixture through a pad of Celite, wash the filter cake with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

This compound Radicals in Organic Synthesis

Organotin hydrides, most notably tributyltin hydride (Bu₃SnH), are powerful reagents for the generation of carbon-centered radicals from organic halides and other precursors.[8][9] These this compound radical-mediated reactions are characterized by their high efficiency and selectivity, enabling a range of transformations including dehalogenations, cyclizations, and intermolecular additions. The initiation of these radical chain reactions is typically achieved using a radical initiator such as azobisisobutyronitrile (AIBN) upon thermal or photochemical activation.[10]

The general mechanism involves the homolytic cleavage of the Sn-H bond to generate a tributyltin radical (Bu₃Sn•). This radical then abstracts a halogen atom from an organic halide to form a carbon-centered radical, which can then undergo various desired transformations before being quenched by another molecule of Bu₃SnH, propagating the radical chain.

Caption: Workflow for Bu₃SnH-mediated radical dehalogenation.

Quantitative Data on this compound Radical Reactions

The outcomes of this compound radical reactions are dependent on the substrate structure, reaction concentration, and the rate of competing reactions. The following table provides examples of yields for Bu₃SnH-mediated radical cyclization and dehalogenation reactions.

Table 2: Representative Yields for Bu₃SnH-Mediated Radical Reactions

| Entry | Substrate | Reaction Type | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Iodo-1-hexene | 5-exo-trig Cyclization | AIBN (10) | Benzene | 80 | 4 | 85 | [11] |

| 2 | N-allyl-2-iodoaniline | 5-exo-trig Cyclization | AIBN (cat.) | Toluene | 110 | 6 | 75 | [12] |

| 3 | 1-Bromoadamantane | Dehalogenation | AIBN (cat.) | Toluene | 80 | 2 | 98 | [8] |

| 4 | Methyl 2-bromo-2-phenylacetate | Dehalogenation | Et₃B/O₂ (cat.) | Toluene | 25 | 1 | 95 | [13] |

| 5 | 5-Iodo-1-pentyne | 5-exo-dig Cyclization | AIBN (10) | Benzene | 80 | 3 | 70 | [11] |

Experimental Protocols for this compound Radical Reactions

Protocol 2: General Procedure for Bu₃SnH-Mediated Radical Cyclization [10]

Materials:

-

Unsaturated halide substrate (1.0 equiv)

-

Bu₃SnH (1.1-1.5 equiv)

-

AIBN (0.1-0.2 equiv)

-

Anhydrous, degassed benzene or toluene

-

Syringe pump (optional, for slow addition of Bu₃SnH)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of the unsaturated halide substrate and a catalytic amount of AIBN in the chosen solvent.

-

Degas the solution thoroughly by bubbling with nitrogen or argon.

-

Heat the solution to reflux (typically 80-110 °C).

-

Add a solution of Bu₃SnH in the same solvent dropwise over several hours using a syringe pump. Slow addition is crucial to maintain a low concentration of the tin hydride, which favors cyclization over direct reduction.

-

After the addition is complete, continue to heat the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography. To remove tin byproducts, a workup with aqueous KF or chromatography on silica gel treated with triethylamine may be employed.

Synthesis of Key Organostannane Intermediates

The utility of this compound compounds in these reactions necessitates efficient and reliable methods for their preparation. Vinylstannanes and allylstannanes are among the most commonly employed organotin intermediates.

Synthesis of Vinylstannanes

Vinylstannanes can be synthesized through various methods, including the hydrostannylation of alkynes and the reaction of organolithium or Grignard reagents with trialkyltin halides. A practical one-pot synthesis from ketones has also been developed.[1]

Protocol 3: One-Pot Synthesis of a Vinylstannane from a Ketone [1]

Materials:

-

Ketone (1.0 equiv)

-

Diisopropylamine (1.1 equiv)

-

n-Butyllithium (1.1 equiv)

-

Tributyltin hydride (1.0 equiv)

-

Triethylamine (excess)

-

Methanesulfonyl chloride (MsCl) (excess)

-

Anhydrous THF

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at 0 °C, add n-butyllithium and stir for 10 minutes.

-

Add tributyltin hydride and stir for another 10 minutes to generate tributylstannyllithium (Bu₃SnLi).

-

Cool the solution to -78 °C and add a solution of the ketone in THF dropwise.

-

After stirring for 10 minutes, add triethylamine followed by methanesulfonyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Work up the reaction by adding hexanes and washing with acetonitrile to remove polar impurities.

-

Concentrate the organic layer to obtain the crude vinylstannane, which can be further purified by column chromatography.

Synthesis of Allylstannanes

Allylstannanes are typically prepared by the reaction of an allylic halide or mesylate with a trialkylthis compound nucleophile, such as Bu₃SnLi or a stannylcuprate.[14][15]

Caption: General workflows for the synthesis of vinylstannanes and allylstannanes.

Conclusion

This compound compounds have proven to be exceptionally valuable intermediates in organic synthesis, enabling the construction of complex molecules with high degrees of precision and efficiency. The Stille cross-coupling reaction and Bu₃SnH-mediated radical reactions represent two of the most powerful applications of organotin chemistry, offering broad synthetic utility in academic research and the pharmaceutical and materials science industries. While the toxicity of organotin compounds necessitates careful handling and purification procedures, the development of tin-catalytic methods and more efficient purification protocols continues to enhance the appeal of these versatile reagents. A thorough understanding of the underlying reaction mechanisms, reaction parameters, and experimental procedures, as outlined in this guide, is paramount for the successful application of this compound intermediates in the pursuit of novel molecular entities.

References

- 1. A Practical One-Pot Synthesis of Vinylstannanes from Ketones [organic-chemistry.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The synthesis of allylstannanes and, vinylstannanes by the this compound-cupration of allenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of allylstannanes and vinylstannanes by the this compound-cupration of allenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Stille Coupling with Complex Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1] Its significance in modern organic synthesis, particularly in the pharmaceutical and materials science industries, stems from its broad functional group tolerance, the stability of the organostannane reagents to air and moisture, and generally neutral reaction conditions.[1][2] This application note provides detailed protocols for the Stille coupling of complex aryl halides, including electron-rich, electron-poor, sterically hindered, and heteroaryl systems, which are often challenging substrates in cross-coupling reactions. The ability to efficiently couple such complex fragments is of paramount importance in drug discovery and development for the synthesis of novel molecular entities and for late-stage functionalization of intricate drug-like molecules.[3][4][5]

The Catalytic Cycle

The generally accepted mechanism for the Stille coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]

-

Transmetalation: The organostannane (R-SnR'3) then transfers its organic group (R) to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The two organic groups on the palladium complex (Ar and R) are then eliminated to form the desired coupled product (Ar-R), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

Experimental Protocols

A generalized experimental protocol for the Stille coupling of complex aryl halides is provided below. It is important to note that optimal conditions are substrate-dependent, and the following should be considered a starting point for optimization.

Materials and Reagents:

-

Aryl halide (1.0 equiv)

-

Organostannane (1.05-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃, P(t-Bu)₃) (2-10 mol%)

-

Solvent (e.g., Toluene, Dioxane, DMF, NMP), anhydrous

-

Additives (optional, e.g., CuI, CsF, LiCl)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Quenching solution (e.g., aqueous KF)

-

Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

-

Purification materials (Silica gel for column chromatography)

General Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and any solid additives.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reagent Addition: Add the aryl halide, followed by the organostannane, via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. If a precipitate of tin salts is present, it can be filtered. To remove soluble tin byproducts, a common method is to quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1-2 hours.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over a drying agent.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Stille Coupling of Complex Aryl Halides

The following tables summarize reaction conditions and yields for the Stille coupling of various classes of complex aryl halides.

Table 1: Coupling of Electron-Deficient Aryl Halides

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrochlorobenzene | Phenyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 12 | 95 |

| 2 | 4-Chlorobenzonitrile | Vinyltributylstannane | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 16 | 88 |

| 3 | 2-Chloropyridine | 2-Thienyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 75 |

| 4 | Methyl 4-bromobenzoate | (Tributylstannyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | 1,4-Dioxane | 100 | 18 | 92 |

Table 2: Coupling of Electron-Rich Aryl Halides

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | 89 |

| 2 | 4-Chloro-N,N-dimethylaniline | Vinyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 24 | 81 |

| 3 | 1-Bromo-4-tert-butylbenzene | (Tributylthis compound)furan | PdCl₂(PPh₃)₂ (3) | - | DMF | 95 | 16 | 85 |

| 4 | 2-Bromo-1,3-dimethoxybenzene | Phenyltributylstannane | Pd(OAc)₂ (2) | RuPhos (4) | t-BuOH | 100 | 20 | 78 |

Table 3: Coupling of Sterically Hindered Aryl Halides

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-2,6-dimethylbenzene | Phenyltributylstannane | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 110 | 24 | 72 |

| 2 | 2-Bromomesitylene | Vinyltributylstannane | Pd(OAc)₂ (3) | Buchwald Ligand (6) | Toluene | 120 | 36 | 65 |

| 3 | 1-Iodo-2,4,6-triisopropylbenzene | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | NMP | 130 | 48 | 58 |

| 4 | 9-Bromoanthracene | (Tributylthis compound)thiophene | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 24 | 80 |

Table 4: Coupling of Heteroaryl Halides

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ (4) | - | Toluene | 100 | 12 | 91 |

| 2 | 3-Bromothiophene | Vinyltributylstannane | PdCl₂(dppf) (3) | - | DMF | 90 | 16 | 87 |

| 3 | 5-Bromoindole | (Tributylthis compound)benzene | Pd₂(dba)₃ (2) | AsPh₃ (8) | Dioxane | 100 | 20 | 83 |

| 4 | 2-Chloroquinoline | Phenyltributylstannane | Pd(OAc)₂ (2.5) | P(Cy)₃ (5) | NMP | 120 | 24 | 79 |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Stille coupling of a complex aryl halide.

Conclusion

The Stille coupling is a robust and highly valuable transformation for the synthesis of complex molecules. By carefully selecting the catalyst, ligand, solvent, and additives, even challenging aryl halides can be coupled in good to excellent yields. The protocols and data presented in this application note serve as a guide for researchers to successfully employ the Stille reaction in their synthetic endeavors, particularly in the context of drug discovery and development where the assembly of complex molecular architectures is crucial. The functional group tolerance and reliability of the Stille coupling make it an indispensable tool for the late-stage functionalization of advanced intermediates, enabling rapid access to diverse chemical libraries for biological screening.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]